

Physical and chemical properties of Hesperetin dihydrochalcone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

Cat. No.: *B191844*

[Get Quote](#)

Hesperetin Dihydrochalcone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone predominantly found in citrus fruits. Through hydrogenation of the C2-C3 double bond in the C ring, hesperetin is converted to its dihydrochalcone form, a compound of significant interest due to its potent antioxidant, anti-inflammatory, and sweetening properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Hesperetin dihydrochalcone**, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its evaluation.

Physical and Chemical Properties

Hesperetin dihydrochalcone is a slightly grey solid with a bland aroma.^[1] Its key physical and chemical properties are summarized in the table below. While an experimental melting point is not readily available, its physical state as a solid at room temperature is well-established.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₆ O ₆	[1]
Molecular Weight	304.29 g/mol	[1]
IUPAC Name	3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one	[1]
CAS Number	35400-60-3	[1]
Appearance	Slightly grey solid	[1]
Boiling Point	553.1°C at 760 mmHg (Predicted)	[2]
Solubility	- Water: 63.05 mg/L at 25°C (Estimated)- Soluble in: Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
pKa	7.16 (Predicted)	[4]

Biological Activities and Mechanisms of Action

Hesperetin dihydrochalcone exhibits a range of biological activities that make it a promising candidate for therapeutic and nutraceutical applications.

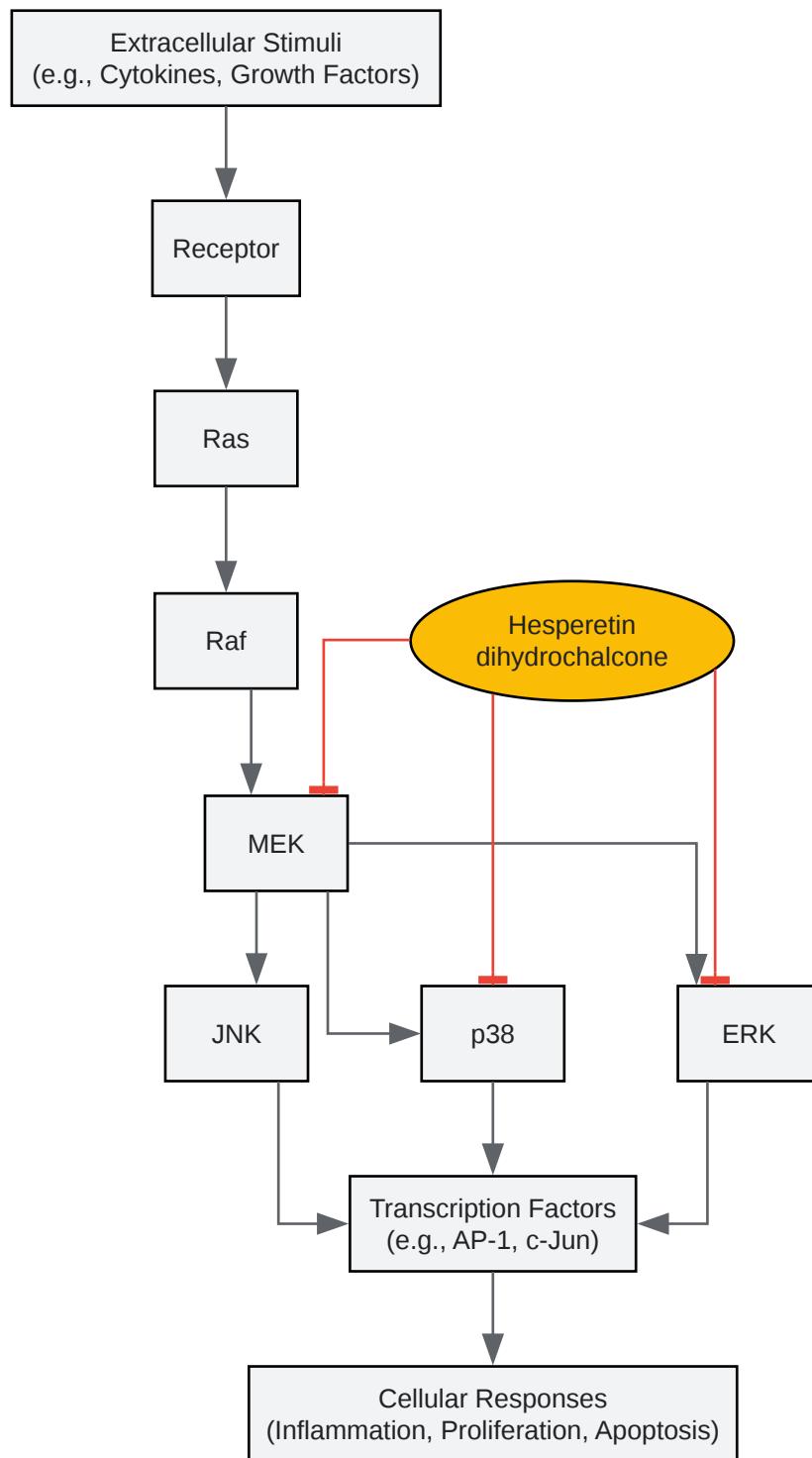
Antioxidant Activity

Like many flavonoids, **Hesperetin dihydrochalcone** is a potent antioxidant. Its structure, rich in hydroxyl groups, enables it to scavenge free radicals effectively. The antioxidant capacity of dihydrochalcones is attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

Hesperetin and its derivatives, including the dihydrochalcone form, have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, **Hesperetin dihydrochalcone** can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Sweetening Properties

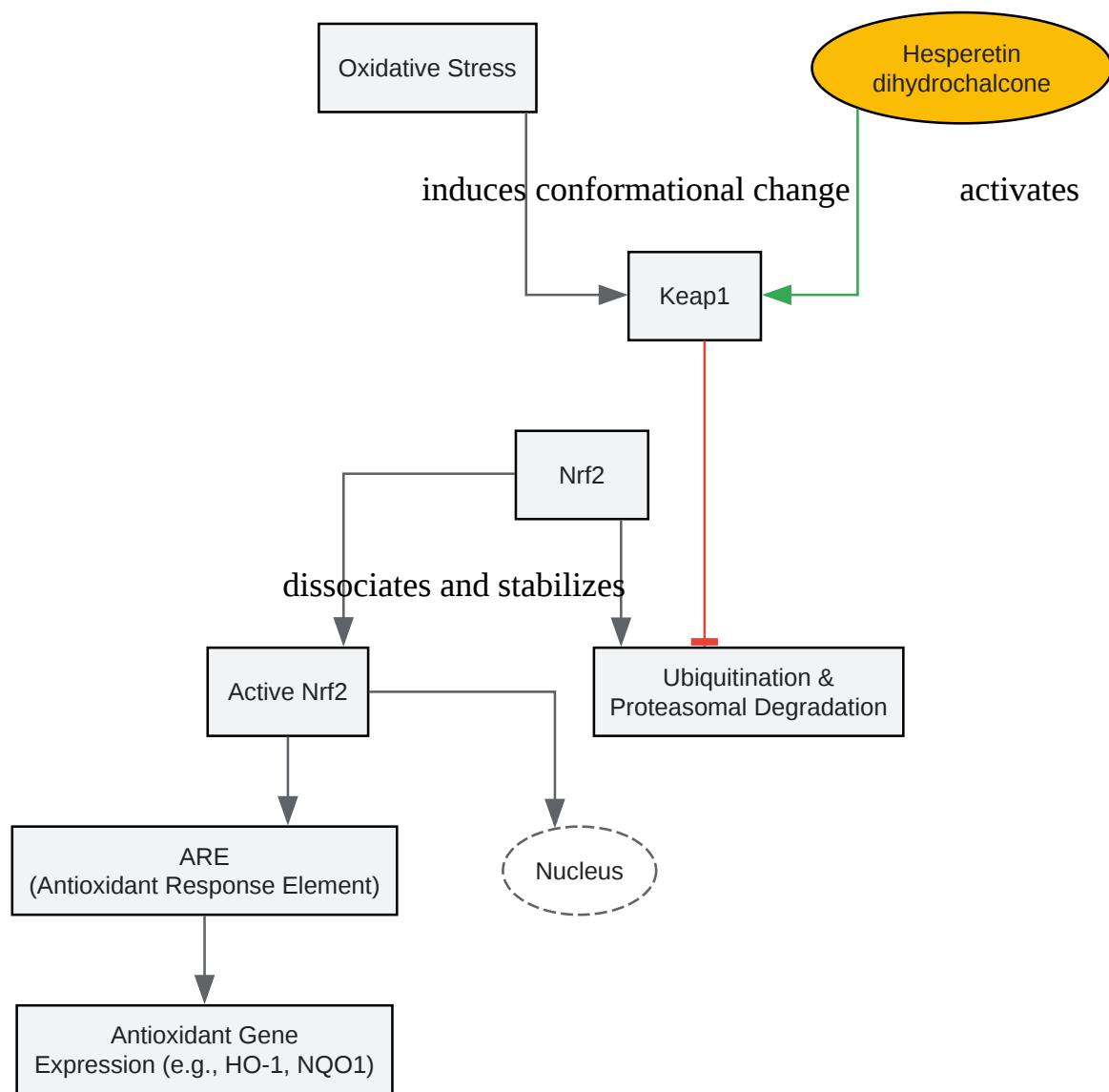

An interesting characteristic of some dihydrochalcones, including derivatives of hesperidin and naringin, is their intense sweetness. **Hesperetin dihydrochalcone** itself is recognized as a sweetener and flavor modifier, valued for its low-calorie profile. This property makes it a potential sugar substitute in various food and pharmaceutical formulations.

Modulation of Signaling Pathways

The biological effects of **Hesperetin dihydrochalcone** are underpinned by its interaction with several critical intracellular signaling pathways.

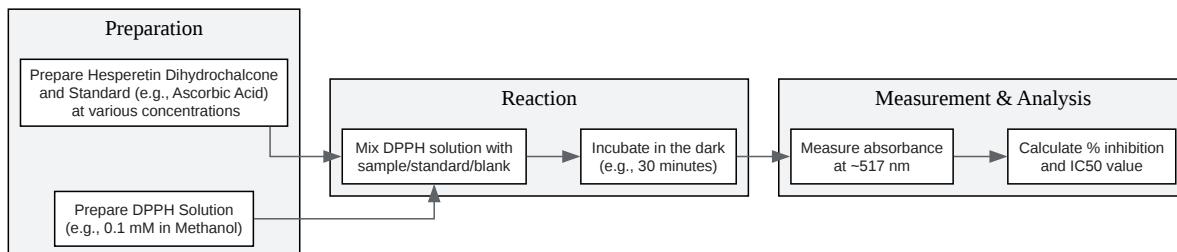
- MAPK Signaling Pathway: The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit the phosphorylation of key MAPK proteins like ERK and p38, thereby attenuating inflammatory responses.
- NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Hesperetin can suppress the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.
- Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Hesperetin can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Mandatory Visualizations Signaling Pathway Diagrams

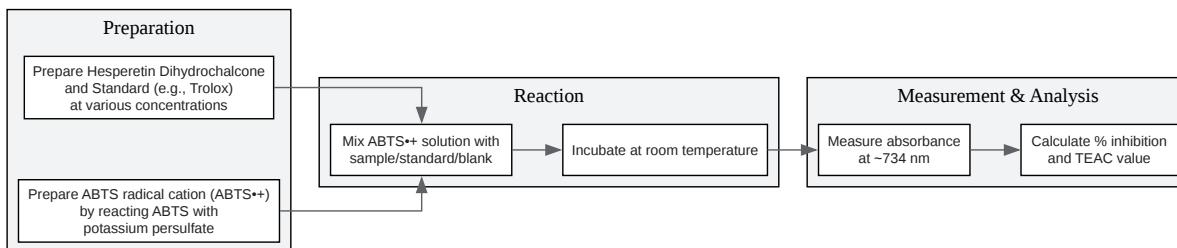

[Click to download full resolution via product page](#)

Caption: MAPK Signaling Pathway Inhibition by **Hesperetin Dihydrochalcone**.

[Click to download full resolution via product page](#)


Caption: NF-κB Signaling Pathway Inhibition by **Hesperetin Dihydrochalcone**.

[Click to download full resolution via product page](#)


Caption: Nrf2 Signaling Pathway Activation by **Hesperetin Dihydrochalcone**.

Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: DPPH Radical Scavenging Assay Workflow.

[Click to download full resolution via product page](#)

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of **Hesperetin dihydrochalcone** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- **Hesperetin dihydrochalcone**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (or other suitable solvent)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
- Preparation of Sample and Standard Solutions:
 - Prepare a stock solution of **Hesperetin dihydrochalcone** in methanol.
 - Perform serial dilutions to obtain a range of concentrations to be tested.
 - Prepare a similar range of concentrations for the positive control.
- Assay:
 - In a 96-well plate, add a specific volume of the sample or standard solutions to the wells (e.g., 100 μ L).
 - Add an equal volume of the DPPH solution to all wells (e.g., 100 μ L).
 - For the blank, use the solvent instead of the sample. The control wells will contain the solvent and the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

- Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - $$\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$$
 - Where $Abs_control$ is the absorbance of the control (DPPH solution and solvent) and Abs_sample is the absorbance of the sample with DPPH solution.
- IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol is used to determine the antioxidant activity of **Hesperetin dihydrochalcone** by measuring its ability to scavenge the ABTS radical cation (ABTS^{•+}).

Materials:

- **Hesperetin dihydrochalcone**
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate
- Phosphate-buffered saline (PBS) or ethanol
- Positive control (e.g., Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of ABTS^{•+} Stock Solution:

- Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.
- Preparation of ABTS•+ Working Solution:
 - Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Preparation of Sample and Standard Solutions:
 - Prepare a stock solution of **Hesperetin dihydrochalcone** in a suitable solvent.
 - Perform serial dilutions to obtain a range of concentrations.
 - Prepare a similar range of concentrations for the Trolox standard to create a standard curve.
- Assay:
 - Add a small volume of the sample or standard solutions to the wells of a 96-well plate (e.g., 10 μ L).
 - Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 μ L).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
- Measurement: Measure the absorbance of each well at approximately 734 nm.
- Calculation:
 - Calculate the percentage of inhibition of absorbance for each sample concentration relative to the control (ABTS•+ solution without sample).
 - The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of

the Trolox standard.

Cell-Based Anti-inflammatory Assay (General Protocol)

This protocol provides a general framework for assessing the anti-inflammatory activity of **Hesperetin dihydrochalcone** in a cell-based model, such as murine macrophages (e.g., RAW 264.7).

Materials:

- **Hesperetin dihydrochalcone**
- RAW 264.7 macrophage cell line
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS) as an inflammatory stimulus
- MTT assay kit for cell viability
- Griess reagent for nitric oxide (NO) measurement
- ELISA kits for pro-inflammatory cytokines (e.g., TNF- α , IL-6)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Viability Assay (MTT):
 - Seed cells in a 96-well plate and allow them to adhere.
 - Treat the cells with various concentrations of **Hesperetin dihydrochalcone** for 24 hours to determine non-toxic concentrations.
 - Perform the MTT assay according to the manufacturer's protocol to assess cell viability.
- Anti-inflammatory Activity Assay:

- Seed cells in appropriate plates (e.g., 24-well or 96-well).
- Pre-treat the cells with non-toxic concentrations of **Hesperetin dihydrochalcone** for a specific period (e.g., 1-4 hours).
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for a further incubation period (e.g., 12-24 hours). A control group without LPS stimulation should be included.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.
 - Pro-inflammatory Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF- α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the data to the cell viability results.
 - Compare the levels of inflammatory mediators in the **Hesperetin dihydrochalcone**-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Conclusion

Hesperetin dihydrochalcone is a multifaceted flavonoid with a compelling profile of physical, chemical, and biological properties. Its antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further investigation in the fields of drug discovery and functional food development. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the therapeutic potential of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | TargetMol [targetmol.com]
- 2. 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HESPERETIN DIHYDROCHALCONE | 35400-60-3 [chemicalbook.com]
- 4. hesperetin dihydrochalcone, 35400-60-3 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Physical and chemical properties of Hesperetin dihydrochalcone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191844#physical-and-chemical-properties-of-hesperetin-dihydrochalcone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com